molecular formula C15H13N3O3 B5769756 (2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5769756
M. Wt: 283.28 g/mol
InChI Key: TYABJDBXBCOSQI-CMDGGOBGSA-N
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Description

(2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a pyridine ring substituted with a methyl group and a nitrophenyl group attached to a propenamide moiety.

Properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11-4-2-7-14(16-11)17-15(19)9-8-12-5-3-6-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABJDBXBCOSQI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Substitution reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the methylpyridinyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials for specific properties.

Biology

    Biological Probes: The compound can be used in studies to understand biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide exerts its effects depends on its specific application. For example, as a ligand in catalysis, it would coordinate with metal centers to facilitate reactions. In biological systems, it might interact with specific proteins or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

    (2E)-N-(pyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide: Lacks the methyl group on the pyridine ring, which could influence its chemical properties.

Uniqueness

The presence of both the nitrophenyl and methylpyridinyl groups in (2E)-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide makes it unique in terms of its reactivity and potential applications. The nitro group can participate in reduction reactions, while the methyl group can undergo oxidation, providing a versatile compound for various chemical processes.

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